REACTION_CXSMILES
|
[N+:1]1([O-:9])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[N+:10]([C:4]1[CH:3]=[C:2]([CH3:8])[N+:1]([O-:9])=[C:6]([CH3:7])[CH:5]=1)([O-:12])=[O:11]
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
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[N+]=1(C(=CC=CC1C)C)[O-]
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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ADDITION
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Details
|
The mixture is poured into a large excess of ice
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Type
|
EXTRACTION
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Details
|
extracted with chloroform (3×100 ml)
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Type
|
WASH
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Details
|
The combined chloroform extracts are washed with aqueous sodium hydroxide and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=C(C1)C)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |